molecular formula C20H14BrN3O3 B14244469 1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide CAS No. 468084-06-2

1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide

Cat. No.: B14244469
CAS No.: 468084-06-2
M. Wt: 424.2 g/mol
InChI Key: NKEGHVSFWHIZAY-UHFFFAOYSA-M
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Description

1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide is a heterocyclic organic compound It is a derivative of 1,10-phenanthroline, which is known for its ability to form strong complexes with metal ions

Preparation Methods

The synthesis of 1,10-phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide typically involves the reaction of 1,10-phenanthroline with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is then reduced to yield the final product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide undergoes various chemical reactions, including:

Scientific Research Applications

1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and photochemical properties.

    Biology: The compound’s ability to intercalate with DNA makes it useful in studying DNA interactions and developing potential therapeutic agents.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent due to its ability to inhibit metalloenzymes.

    Industry: It is used in the synthesis of organic salts and other derivatives for various industrial applications.

Mechanism of Action

The mechanism of action of 1,10-phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide involves its ability to chelate metal ions. This chelation disrupts the function of metalloenzymes, leading to inhibition of their activity. The compound can also intercalate with DNA, affecting DNA replication and transcription processes. These interactions with molecular targets and pathways contribute to its biological and chemical effects .

Comparison with Similar Compounds

1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide can be compared with other similar compounds such as:

Properties

CAS No.

468084-06-2

Molecular Formula

C20H14BrN3O3

Molecular Weight

424.2 g/mol

IUPAC Name

1-(4-nitrophenyl)-2-(1,10-phenanthrolin-1-ium-1-yl)ethanone;bromide

InChI

InChI=1S/C20H14N3O3.BrH/c24-18(14-7-9-17(10-8-14)23(25)26)13-22-12-2-4-16-6-5-15-3-1-11-21-19(15)20(16)22;/h1-12H,13H2;1H/q+1;/p-1

InChI Key

NKEGHVSFWHIZAY-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C3=C(C=CC=[N+]3CC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=C2)N=C1.[Br-]

Origin of Product

United States

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